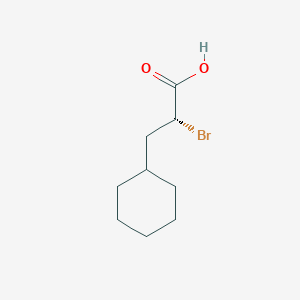
(2R)-2-bromo-3-cyclohexylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-bromo-3-cyclohexylpropanoic acid is an organic compound with a chiral center, making it an enantiomer. This compound is characterized by the presence of a bromine atom attached to the second carbon of a propanoic acid chain, which is further substituted with a cyclohexyl group on the third carbon. The (2R) configuration indicates the specific spatial arrangement of the atoms around the chiral center, following the Cahn-Ingold-Prelog priority rules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-bromo-3-cyclohexylpropanoic acid typically involves the bromination of a suitable precursor. One common method is the bromination of 3-cyclohexylpropanoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-bromo-3-cyclohexylpropanoic acid can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The compound can be reduced to form the corresponding alcohol.
Oxidation: The cyclohexyl group can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic substitution: Formation of 2-hydroxy-3-cyclohexylpropanoic acid.
Reduction: Formation of 2-bromo-3-cyclohexylpropanol.
Oxidation: Formation of cyclohexyl-substituted carboxylic acids or ketones.
Scientific Research Applications
(2R)-2-bromo-3-cyclohexylpropanoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-bromo-3-cyclohexylpropanoic acid depends on its specific application. In biochemical studies, it may interact with enzymes or receptors through its bromine atom, which can form covalent bonds with nucleophilic residues in proteins. This interaction can inhibit enzyme activity or alter protein function, providing insights into molecular pathways and potential therapeutic targets .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-bromo-3-cyclohexylpropanoic acid: The enantiomer of (2R)-2-bromo-3-cyclohexylpropanoic acid, with different spatial arrangement and potentially different biological activity.
2-bromo-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of a cyclohexyl group.
2-chloro-3-cyclohexylpropanoic acid: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both a bromine atom and a cyclohexyl group. This combination of features makes it a valuable compound for studying stereochemistry and for use in asymmetric synthesis .
Properties
Molecular Formula |
C9H15BrO2 |
|---|---|
Molecular Weight |
235.12 g/mol |
IUPAC Name |
(2R)-2-bromo-3-cyclohexylpropanoic acid |
InChI |
InChI=1S/C9H15BrO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7-8H,1-6H2,(H,11,12)/t8-/m1/s1 |
InChI Key |
ZNLYQQHXHRSBBY-MRVPVSSYSA-N |
Isomeric SMILES |
C1CCC(CC1)C[C@H](C(=O)O)Br |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















